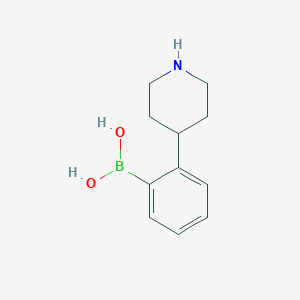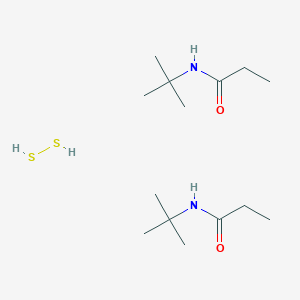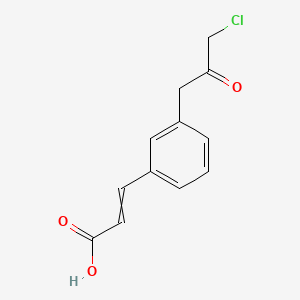
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of a trifluoromethylthio group, an amino group, and a bromopropanone moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one typically involves multiple steps, starting from commercially available precursors. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by bromination and subsequent amination. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions, utilizing similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromopropanone moiety can be reduced to form corresponding alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium thiolate or primary amines in the presence of a base.
Major Products: The major products formed from these reactions include nitro derivatives, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
作用機序
The mechanism by which 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one exerts its effects involves interactions with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The amino group can form hydrogen bonds with biological targets, while the bromopropanone moiety can undergo nucleophilic attack, leading to covalent modifications of proteins or enzymes .
類似化合物との比較
1-(3-Amino-4-(trifluoromethyl)phenyl)-3-bromopropan-2-one: Lacks the thio group, which may affect its chemical reactivity and biological activity.
1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-chloropropan-2-one: Substitutes bromine with chlorine, potentially altering its reactivity and stability.
Uniqueness: 1-(3-Amino-4-(trifluoromethylthio)phenyl)-3-bromopropan-2-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties, such as increased lipophilicity and potential for unique biological interactions .
特性
分子式 |
C10H9BrF3NOS |
|---|---|
分子量 |
328.15 g/mol |
IUPAC名 |
1-[3-amino-4-(trifluoromethylsulfanyl)phenyl]-3-bromopropan-2-one |
InChI |
InChI=1S/C10H9BrF3NOS/c11-5-7(16)3-6-1-2-9(8(15)4-6)17-10(12,13)14/h1-2,4H,3,5,15H2 |
InChIキー |
XGHIQYRWXNXIFA-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CC(=O)CBr)N)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-Ethyl-N-(3-(methylsulfonyl)phenyl)-2-(2,2,2-trifluoro-1-hydroxy-1-phenylethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14067998.png)









